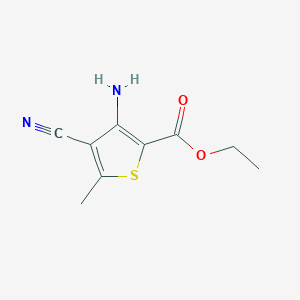
4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide, also known as MNSB, is a chemical compound that has been widely studied for its potential applications in scientific research. MNSB is a sulfonamide compound that is often used as a reagent in organic synthesis, and it has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for studying protein-protein interactions. In organic synthesis, this compound can be used as a protecting group for amines, as well as a reagent for the synthesis of sulfonamides and other compounds. In protein-protein interaction studies, this compound has been shown to bind to the SH3 domain of the protein Nck, which is involved in the regulation of cytoskeletal dynamics.
作用机制
The exact mechanism of action of 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide is not well understood, but it is thought to involve the binding of the compound to specific proteins or enzymes. In the case of Nck, this compound has been shown to bind to the SH3 domain of the protein, which disrupts its ability to interact with other proteins and affects its overall function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity and modulation of protein-protein interactions. In one study, this compound was found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In another study, this compound was shown to disrupt the interaction between the proteins Nck and Sos, which are involved in the regulation of cell signaling pathways.
实验室实验的优点和局限性
One advantage of using 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide in lab experiments is its relatively high yield and purity, which makes it a useful reagent for organic synthesis. Additionally, its ability to modulate protein-protein interactions makes it a useful tool for studying the function of specific proteins in cells. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further studies on the mechanism of action of this compound could help to elucidate its role in regulating protein-protein interactions and provide insight into potential therapeutic applications. Finally, studies on the toxicity and safety of this compound could help to determine its suitability for use in clinical settings.
合成方法
The synthesis of 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide typically involves the reaction of 2-naphthylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound can vary depending on the specific reaction conditions used, but it is typically around 70-80%.
属性
IUPAC Name |
4-methoxy-3-methyl-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-11-17(9-10-18(13)22-2)23(20,21)19-16-8-7-14-5-3-4-6-15(14)12-16/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHJHRNRUKJPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)






![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)